molecular formula C13H19NO B312149 N-mesitylbutanamide

N-mesitylbutanamide

Cat. No.: B312149
M. Wt: 205.3 g/mol
InChI Key: WSPXJQIHGXXKIU-UHFFFAOYSA-N
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Description

  • Chemical Structure: Describe the molecular formula, IUPAC name, and functional groups.
  • Synthesis: Outline common synthetic pathways (e.g., condensation of mesitylamine with butanoyl chloride).
  • Applications: Highlight uses in pharmaceuticals, agrochemicals, or materials science.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

N-(2,4,6-trimethylphenyl)butanamide

InChI

InChI=1S/C13H19NO/c1-5-6-12(15)14-13-10(3)7-9(2)8-11(13)4/h7-8H,5-6H2,1-4H3,(H,14,15)

InChI Key

WSPXJQIHGXXKIU-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C=C(C=C1C)C)C

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

  • Structural Analogs : Compare with substituted amides (e.g., N-phenylbutanamide, N-ethylbutanamide) and sterically hindered analogs (e.g., N-2,4,6-triisopropylphenylbutanamide).
  • Physicochemical Properties (Hypothetical Table):
Compound Melting Point (°C) Solubility (g/100 mL) LogP Stability (pH 7)
N-Mesitylbutanamide 120–125 0.5 (Water) 3.2 High
N-Phenylbutanamide 95–100 1.2 (Water) 2.8 Moderate
N,N-Dimethylbutanamide -10 Miscible -0.4 Very High
  • Reactivity : Contrast mesityl’s steric bulk with smaller substituents (e.g., methyl, phenyl) in nucleophilic acyl substitution reactions.
  • Biological Activity : Discuss antimicrobial or enzyme inhibition studies, if applicable.

Research Findings

  • Thermal Stability : Mesityl groups may enhance thermal stability due to steric protection of the amide bond .
  • Catalytic Applications: Potential use in asymmetric catalysis as a chiral auxiliary .

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